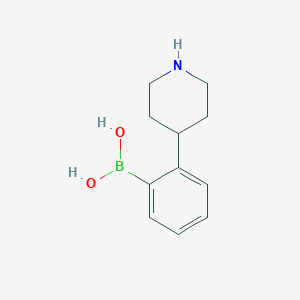
3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene: is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene typically involves the incorporation of sulfur into specific lipid moieties. One common method is the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes. This process can be achieved through various reaction conditions, including the use of sulfurizing agents and specific catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
化学反応の分析
Types of Reactions: 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or alkylated thiophenes.
科学的研究の応用
Chemistry: In chemistry, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential role in biological processes and its interactions with biomolecules. It may serve as a model compound for understanding the behavior of sulfur-containing organic molecules in biological systems .
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its unique chemical properties may make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with thiol-containing proteins. These interactions can modulate cellular processes and influence the compound’s biological activity .
類似化合物との比較
- 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene
- 2,3-Dimethylthiophene
- 2,5-Dimethylthiophene
Comparison: Compared to similar compounds, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is unique due to its specific substitution pattern and long alkyl chain. This structural difference imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity. These unique features make it particularly valuable in applications requiring specific chemical behaviors .
特性
CAS番号 |
102037-91-2 |
|---|---|
分子式 |
C21H38S |
分子量 |
322.6 g/mol |
IUPAC名 |
3,5-dimethyl-2-(3,7,11-trimethyldodecyl)thiophene |
InChI |
InChI=1S/C21H38S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-19(5)15-20(6)22-21/h15-18H,7-14H2,1-6H3 |
InChIキー |
VOOWENHHJZBQNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)CCC(C)CCCC(C)CCCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















